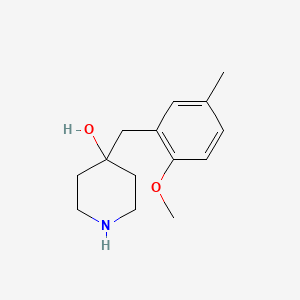

4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

4-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C14H21NO2/c1-11-3-4-13(17-2)12(9-11)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3 |

InChI Key |

NYATZUUEIKORHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC2(CCNCC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 2 Methoxy 5 Methylbenzyl Piperidin 4 Ol

Established Synthetic Routes to the Core Piperidin-4-ol Scaffold

The piperidin-4-ol ring system is a versatile intermediate that can be constructed through several well-established synthetic strategies. These methods offer various points of diversification, allowing for the introduction of a wide range of substituents on both the nitrogen atom and the carbon framework of the piperidine (B6355638) ring.

Mannich Reaction Approaches

The Mannich reaction is a classic and powerful tool for the synthesis of β-amino carbonyl compounds, which can serve as precursors to piperidin-4-ones and, subsequently, piperidin-4-ols. This one-pot, three-component condensation involves an active hydrogen compound (such as a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. The resulting Mannich base can then undergo cyclization to form a piperidone ring. The versatility of the Mannich reaction allows for the introduction of various substituents on the piperidine ring by choosing appropriately substituted starting materials.

Alkylation Strategies for Piperidine Derivatives

Direct alkylation of pre-existing piperidine derivatives is another common strategy to introduce substituents onto the piperidine ring. This can involve the N-alkylation of a piperidine to introduce a desired substituent on the nitrogen atom. C-alkylation of piperidines is also possible, often proceeding via the formation of an enamine or enolate from a corresponding piperidone, followed by reaction with an alkyl halide. These strategies are particularly useful for modifying a pre-formed piperidine scaffold.

Intramolecular Cyclization Techniques in Piperidine Synthesis

Intramolecular cyclization reactions are a powerful means of constructing the piperidine ring with a high degree of stereocontrol. These methods typically involve a linear precursor containing both a nucleophilic amine and an electrophilic center, which react to form the cyclic structure. Common strategies include:

Reductive Amination of Dicarbonyl Compounds: A linear dialdehyde (B1249045) or keto-aldehyde can be cyclized in the presence of an amine and a reducing agent to form a piperidine ring.

Intramolecular Heck Reaction: The palladium-catalyzed coupling of an amine with an appropriately positioned alkene or halide can efficiently form the piperidine ring.

Ring-Closing Metathesis (RCM): Diene-containing amine precursors can undergo RCM using ruthenium-based catalysts to form an unsaturated piperidine derivative, which can then be reduced to the saturated piperidine.

These intramolecular approaches are particularly valuable for the synthesis of complex and stereochemically defined piperidine derivatives.

Reductive Amination Protocols for Piperidone Precursors

A common and efficient method for the synthesis of piperidines involves the reductive amination of a suitable piperidone precursor. This two-step, one-pot process first involves the formation of an iminium ion intermediate from the reaction of the piperidone with a primary or secondary amine. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the corresponding substituted piperidine. This method is widely used due to its mild reaction conditions and broad substrate scope.

Specific Synthesis of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol

The synthesis of the target compound, this compound, can be achieved through a convergent strategy that involves the preparation of two key precursors: an N-protected 4-piperidone (B1582916) and a 2-methoxy-5-methylbenzyl Grignard reagent. These precursors are then combined in a crucial carbon-carbon bond-forming step, followed by deprotection to yield the final product.

Precursor Synthesis and Intermediate Transformations (e.g., 4-piperidone derivatives)

Synthesis of N-Boc-4-piperidone:

A common and commercially available starting material for the synthesis of 4-substituted piperidin-4-ols is N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). The Boc protecting group is advantageous as it is stable under many reaction conditions but can be readily removed under acidic conditions. The synthesis of N-Boc-4-piperidone typically involves the reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine.

| Reactants | Reagents | Product |

| 4-Piperidone hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | N-Boc-4-piperidone |

Synthesis of 2-Methoxy-5-methylbenzyl Bromide:

The synthesis of the benzyl (B1604629) bromide precursor starts from the commercially available 2-methoxy-5-methylbenzaldehyde.

Reduction to the Benzyl Alcohol: The aldehyde is first reduced to the corresponding alcohol, 2-methoxy-5-methylbenzyl alcohol. This reduction can be efficiently carried out using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

| Reactant | Reagent | Product |

| 2-Methoxy-5-methylbenzaldehyde | Sodium borohydride | 2-Methoxy-5-methylbenzyl alcohol |

Bromination of the Benzyl Alcohol: The resulting 2-methoxy-5-methylbenzyl alcohol is then converted to the corresponding bromide. A common method for this transformation is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This reaction proceeds under mild conditions and provides the desired 2-methoxy-5-methylbenzyl bromide in good yield.

| Reactant | Reagents | Product |

| 2-Methoxy-5-methylbenzyl alcohol | Carbon tetrabromide, Triphenylphosphine | 2-Methoxy-5-methylbenzyl bromide |

Grignard Reaction and Deprotection:

The final steps in the synthesis involve the formation of a Grignard reagent from 2-methoxy-5-methylbenzyl bromide and its subsequent reaction with N-Boc-4-piperidone.

Formation of the Grignard Reagent: 2-Methoxy-5-methylbenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-methoxy-5-methylbenzylmagnesium bromide.

Addition to N-Boc-4-piperidone: The freshly prepared Grignard reagent is then added to a solution of N-Boc-4-piperidone at low temperature. This nucleophilic addition to the carbonyl group of the piperidone results in the formation of the tertiary alcohol, N-Boc-4-(2-methoxy-5-methylbenzyl)piperidin-4-ol.

Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.

| Reactants | Reagents | Intermediate | Final Product |

| 2-Methoxy-5-methylbenzyl bromide, N-Boc-4-piperidone | 1. Mg, anhydrous ether 2. Acid (e.g., TFA or HCl) | N-Boc-4-(2-methoxy-5-methylbenzyl)piperidin-4-ol | This compound |

This synthetic route provides a reliable and adaptable method for the preparation of this compound, utilizing well-established and high-yielding chemical transformations.

Regioselective Alkylation Strategies for Benzyl Moiety Introduction

The introduction of the 2-methoxy-5-methylbenzyl moiety at the C4 position of the piperidine ring is a critical step in the synthesis of this compound. A primary and effective method for achieving this is through a Grignard reaction. This approach involves the reaction of a Grignard reagent, prepared from 2-methoxy-5-methylbenzyl halide, with a protected 4-piperidone derivative.

The general synthetic route can be outlined as follows:

Preparation of the Grignard Reagent: 2-Methoxy-5-methylbenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2-methoxy-5-methylbenzyl)magnesium bromide.

Reaction with Protected 4-Piperidone: The Grignard reagent is then added to a solution of an N-protected 4-piperidone, for instance, 1-benzyl-4-piperidone or 1-(tert-butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone). The N-protecting group is crucial to prevent the Grignard reagent from reacting with the acidic N-H of an unprotected piperidone.

Work-up and Deprotection: The reaction is quenched with an aqueous solution of a weak acid, such as ammonium (B1175870) chloride, to yield the N-protected this compound. Subsequent removal of the N-protecting group, for example, through hydrogenolysis for a benzyl group or acid treatment for a Boc group, affords the final compound. prepchem.com

An alternative strategy involves the use of organolithium reagents, which can be generated by halogen-lithium exchange from the corresponding benzyl halide. These reagents exhibit similar reactivity towards 4-piperidones.

Another plausible, though less direct, regioselective approach is the Suzuki coupling reaction. This would involve the hydroboration of N-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling with 2-methoxy-5-methylbenzyl bromide. organic-chemistry.org This method is known for its tolerance of a wide range of functional groups.

Reaction Conditions and Optimization Parameters

The success of the Grignard-based synthesis is highly dependent on carefully controlled reaction conditions to maximize the yield and purity of the product.

Key Optimization Parameters:

Solvent: Anhydrous ethereal solvents like diethyl ether and THF are essential to prevent the quenching of the Grignard reagent. The choice of ether can influence the reaction rate and solubility of the intermediates.

Temperature: The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating. The subsequent addition to the 4-piperidone is often carried out at a reduced temperature (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and minimize side reactions.

Purity of Reagents: The magnesium and the benzyl halide must be of high purity, and the glassware must be thoroughly dried to prevent the formation of unwanted byproducts.

Protecting Group: The choice of the N-protecting group on the 4-piperidone is critical. A Boc group is often preferred due to its ease of removal under acidic conditions, which are typically compatible with the tertiary alcohol functionality. A benzyl group is also effective and can be removed by catalytic hydrogenation. prepchem.com

| Parameter | Condition | Rationale |

| Reaction Type | Grignard Reaction | Efficient C-C bond formation |

| Starting Materials | 2-Methoxy-5-methylbenzyl bromide, N-Boc-4-piperidone | Readily available precursors |

| Solvent | Anhydrous Diethyl Ether or THF | Prevents decomposition of Grignard reagent |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products |

| Work-up | Saturated aq. NH4Cl | Neutralizes the reaction and preserves the tertiary alcohol |

| Deprotection | Trifluoroacetic acid or HCl in an organic solvent | Efficient removal of the Boc protecting group |

Derivatization and Functionalization Strategies

The structural scaffold of this compound offers several sites for chemical modification to explore structure-activity relationships for various biological targets.

Chemical Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides in the presence of a base such as potassium carbonate or triethylamine. This allows for the introduction of a wide array of substituents, including small alkyl chains, cycloalkyl groups, or more complex pharmacophores.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of amides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the molecule.

Reductive Amination: The piperidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-substituted derivatives.

| Modification | Reagents | Product |

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K2CO3) | N-Alkyl-4-(2-methoxy-5-methylbenzyl)piperidin-4-ol |

| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Et3N) | N-Acyl-4-(2-methoxy-5-methylbenzyl)piperidin-4-ol |

| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)3 | N-Alkyl-4-(2-methoxy-5-methylbenzyl)piperidin-4-ol |

Modifications of the Benzyl Moiety (e.g., ring substitutions)

Alterations to the 2-methoxy-5-methylbenzyl group are most effectively achieved by utilizing appropriately substituted starting materials in the initial synthesis. Direct modification of the aromatic ring after the construction of the piperidine scaffold can be challenging due to potential side reactions with the piperidine moiety.

For example, to introduce a different substituent on the benzyl ring, one would start with a correspondingly substituted benzyl bromide for the Grignard reaction. This approach allows for a modular synthesis where the properties of the benzyl portion of the molecule can be systematically varied.

Stereoselective Synthesis of Enantiomers and Diastereomers

The C4 carbon of the piperidine ring in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms would require a stereoselective approach.

One strategy for achieving stereoselectivity is the use of a chiral auxiliary on the piperidine nitrogen. The chiral auxiliary can direct the addition of the Grignard reagent to one face of the 4-piperidone, leading to an enrichment of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the desired enantiomerically enriched product.

Alternatively, stereoselective reduction of a precursor ketone, 4-(2-methoxy-5-methylbenzoyl)piperidine, using a chiral reducing agent could provide access to the enantiomers of the alcohol. However, this would represent a different synthetic route.

The stereochemistry of Grignard additions to ketones can be influenced by the presence of chelating groups and the specific reaction conditions, though achieving high levels of stereoselectivity without a chiral directing group can be challenging. nih.govnih.gov

Biological Activity and Mechanistic Investigations of 4 2 Methoxy 5 Methylbenzyl Piperidin 4 Ol

In Vitro Biochemical and Cell-Based Assays

In vitro assays are fundamental in pharmacological research to determine the interaction of a compound with specific biological targets in a controlled environment. These assays can measure binding affinity to receptors and inhibition of enzyme activity, providing a preliminary understanding of a compound's potential therapeutic effects and mechanism of action.

Receptor binding assays are used to determine how strongly a compound (ligand) binds to a specific receptor. This is often expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of the ligand that inhibits 50% of the specific binding of a radiolabeled ligand.

The dopamine (B1211576) D3 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. nih.gov Compounds that act as D3 receptor partial agonists or antagonists are of significant interest. nih.gov For instance, N-phenyl piperazine (B1678402) analogs have been shown to display high affinity and selectivity for dopamine D3 receptors over D2 receptors. nih.gov The mechanism of action, whether agonism (receptor activation) or antagonism (receptor blockade), is a critical determinant of a compound's pharmacological effect.

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and memory function. Overactivation of NMDA receptors is implicated in neurodegenerative diseases. Piperidine (B6355638) derivatives have been identified as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor. nih.govnih.gov For example, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine was identified as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination. nih.gov

The serotonin (B10506) 5-HT2A receptor is a target for atypical antipsychotic drugs and is also implicated in the mechanism of action of some antidepressants and anxiolytics. nih.govdrugbank.comrndsystems.com Antagonism of this receptor is a key feature of many therapeutic agents used for neuropsychiatric disorders. nih.gov A variety of compounds with a piperidine scaffold have been investigated for their 5-HT2A receptor antagonist activity.

The C-C chemokine receptor type 5 (CCR5) is a protein on the surface of white blood cells that is involved in the immune system. It is also used by HIV to enter cells. Piperazine-based and piperidine-based compounds have been discovered as potent and selective CCR5 antagonists, which can inhibit HIV-1 entry into target cells. nih.govebi.ac.uknih.gov

Enzyme inhibition assays measure the ability of a compound to block the activity of a specific enzyme. This is another important mechanism through which drugs can exert their therapeutic effects.

Compounds with a piperidine core structure have been investigated for their inhibitory effects on various enzymes. For example, pyridazinobenzylpiperidine derivatives have been evaluated as inhibitors of monoamine oxidase (MAO), with some showing selective inhibition of MAO-B. nih.govmdpi.com Additionally, derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been identified as potent and selective inhibitors of acetylcholinesterase (AChE). nih.govnih.gov

Cellular Pathway Modulation Assays (e.g., β-arrestin translocation, G protein activation)

No published studies were identified that have assessed the effect of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol on cellular pathways such as β-arrestin translocation or G protein activation.

Investigations into Antimicrobial Biological Activities (e.g., Antibacterial, Antifungal mechanisms)

There are no available research findings that specifically investigate the antibacterial or antifungal properties or the potential antimicrobial mechanisms of action for this compound. While piperidine derivatives as a class have been explored for such activities, data for this specific compound is absent from the reviewed literature.

Cytotoxicity Mechanisms in Pre-clinical Cell Lines (without cancer claims for humans)

A search for studies on the cytotoxicity of this compound in pre-clinical cell lines yielded no results. Consequently, there is no information on its potential mechanisms of cytotoxicity.

In Vivo Pre-clinical Evaluation of Biological Activity (Animal Models)

Assessment of Central Nervous System (CNS) Activity (without clinical implications)

No in vivo studies in animal models have been published that assess the central nervous system activities of this compound.

Evaluation of Receptor-Mediated Biological Effects in Animal Models

There is no available data from animal models to evaluate any receptor-mediated biological effects of this compound.

Pre-clinical Models for Antimicrobial Efficacy

Consistent with the lack of in vitro antimicrobial data, no studies using pre-clinical animal models to test the antimicrobial efficacy of this compound have been found.

Structure Activity Relationship Sar Studies of 4 2 Methoxy 5 Methylbenzyl Piperidin 4 Ol and Analogues

Impact of Piperidine (B6355638) Ring Substituents on Biological Interactions

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly dictates the compound's interaction with biological receptors. researchgate.netnih.gov In the context of 4-(2-methoxy-5-methylbenzyl)piperidin-4-ol, key substituents on the piperidine ring, such as the hydroxyl group at position 4 and various substitutions at the nitrogen atom, play pivotal roles in defining the molecule's pharmacological profile.

The hydroxyl group at the 4-position of the piperidine ring can be a critical determinant of biological activity, often acting as a hydrogen bond donor or acceptor, which can anchor the ligand into the binding pocket of a receptor. The influence of a hydroxyl group can be synergistic, enhancing properties like antioxidant activity in some piperidine analogues. ajchem-a.com

However, the presence of a hydroxyl group does not universally guarantee favorable interactions. For instance, in a series of benzylpiperidine-derived compounds targeting sigma receptors, the inclusion of a 4-hydroxylphenyl moiety was generally found to be detrimental to the affinity for both S1 and S2 subtypes. nih.gov Similarly, studies on flavonoid derivatives as opioid receptor ligands have shown that the presence and position of hydroxyl groups are essential for activity, with removal or modification leading to a loss of antagonist activity at µ, δ, and κ receptors. nih.gov This suggests that while the 4-hydroxyl group in this compound is likely crucial for its interactions, its specific contribution—whether beneficial or detrimental—is highly dependent on the topology and amino acid composition of the target receptor's binding site.

| Compound Class | Target | Role of Hydroxyl Group | Outcome | Reference |

| Piperidine Analogues | Antioxidant assays | Synergistic influence | Enhanced antioxidant properties | ajchem-a.com |

| Benzylpiperidine Derivatives | Sigma 1 & 2 Receptors | Detrimental | Reduced binding affinity | nih.gov |

| Flavonoids | Opioid Receptors | Essential for antagonism | Abolished activity upon removal | nih.gov |

The nitrogen atom of the piperidine ring is a key basic center, and its substitution pattern significantly affects the molecule's affinity, selectivity, and functional activity at various receptors. The nature of the N-substituent can modulate the compound's properties, including its antagonist potency and receptor selectivity. acs.orgnih.gov

Studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, have shown that the N-substituent primarily affects antagonist potency and receptor selectivity rather than determining the intrinsic activity (agonist vs. antagonist). acs.orgnih.gov In a different context, for a series of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring led to varied results based on the N-substituent. An unsubstituted piperidine nitrogen (secondary amine) resulted in a remarkable reduction in σ1 affinity. nih.gov Introducing a small methyl group on the nitrogen partially compensated for unfavorable interactions and restored high affinity, whereas larger ethyl or tosyl moieties only slightly increased the affinity. nih.gov This highlights that the size, lipophilicity, and electronic properties of the N-substituent are critical for optimal target engagement, likely by influencing interactions within lipophilic pockets of the receptor. nih.gov

| Base Scaffold | N-Substituent | Target Receptor | Effect on Affinity | Reference |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Various alkyls | Opioid Receptors | Modulates potency and selectivity | acs.orgnih.gov |

| 4-(2-aminoethyl)piperidine | -H (unsubstituted) | σ1 Receptor | Markedly reduced | nih.gov |

| 4-(2-aminoethyl)piperidine | -CH3 (methyl) | σ1 Receptor | High affinity restored | nih.gov |

| 4-(2-aminoethyl)piperidine | -CH2CH3 (ethyl) | σ1 Receptor | Slightly increased | nih.gov |

Influence of the Benzyl (B1604629) Moiety and its Substituents on Activity

The 4-benzylpiperidine (B145979) structure is a central element for many potent receptor ligands. nih.gov The substituents on the benzyl ring of this compound—specifically the methoxy (B1213986) and methyl groups—are strategically positioned to fine-tune the molecule's interaction with its biological target.

The methoxy group is a prevalent substituent in many drugs, capable of influencing ligand-target binding, physicochemical properties, and metabolic stability. nih.govresearchgate.net Its effects are more complex than simply being a hybrid of a hydroxyl and a methyl group, often resulting in unique contributions to molecular interactions. nih.gov

The position of the methoxy group on the aromatic ring is critical. When attached to an aromatic system, it can render the ring electron-rich and engage in diverse interactions, including lipophilic, van der Waals, and hydrogen bonding (via the oxygen atom), with amino acid residues in a protein pocket. tandfonline.com Studies on copper(II) complexes with Schiff base ligands derived from methoxybenzylamine have shown that the position of the methoxy group (ortho, meta, or para) significantly influences DNA binding and cytotoxic activity. mdpi.com Specifically, complexes with the methoxy group in the ortho and para positions showed the highest potential. mdpi.com This positional importance was also observed in a series of MAGL inhibitors, where a methoxy group's placement on a phenolic ring led to a decrease in inhibition potency compared to other substitutions. unisi.it Therefore, the ortho-methoxy group in this compound is predicted to play a specific role in orienting the ligand within the binding site and contributing to its binding specificity.

Variations of the benzyl ring and the spatial arrangement of its substituents are explored through pharmacophore mapping to understand the key features required for biological activity. ijpsonline.com A pharmacophore is an abstract description of molecular features, such as hydrogen bond donors/acceptors, charged groups, and hydrophobic centers, that are necessary for a ligand to interact with a specific target. nih.govslideshare.net

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets and, consequently, its pharmacological activity. For this compound and its analogues, an in-depth understanding of these structural nuances is paramount in elucidating their structure-activity relationships (SAR). While specific experimental and computational studies on the conformational analysis of this compound are not extensively available in the reviewed scientific literature, established principles of stereochemistry and conformational analysis of substituted piperidine rings provide a robust framework for understanding its likely behavior.

The piperidine ring, the core scaffold of this compound, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the 4-position can occupy either an axial or an equatorial position. The relative stability of these two conformations is influenced by the steric bulk of the substituents and non-covalent interactions within the molecule.

For this compound, the key substituents at the 4-position are the hydroxyl group (-OH) and the 2-methoxy-5-methylbenzyl group. The interplay between these two groups dictates the preferred orientation. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with axial hydrogens at the C2 and C6 positions of the piperidine ring.

| Conformation | Substituent Orientation | Stability Considerations |

| Chair Conformer A | 2-Methoxy-5-methylbenzyl (Axial), Hydroxyl (Equatorial) | Potential for significant 1,3-diaxial steric strain due to the bulky benzyl group. |

| Chair Conformer B | 2-Methoxy-5-methylbenzyl (Equatorial), Hydroxyl (Axial) | Generally more stable conformation due to the placement of the bulky benzyl group in the less sterically hindered equatorial position. |

This table illustrates the two primary chair conformations of the piperidine ring in this compound.

Furthermore, the protonation state of the piperidine nitrogen can significantly influence conformational equilibrium. Under physiological conditions, the piperidine nitrogen is likely to be protonated, forming a piperidinium (B107235) ion. This positive charge can engage in electrostatic interactions with polar substituents. For piperidines with polar 4-substituents, protonation has been shown to stabilize the axial conformer. In the case of this compound, this could potentially influence the preference for the axial hydroxyl group.

The stereochemical impact on biological activity arises from the fact that biological macromolecules, such as receptors and enzymes, are chiral environments. Consequently, different stereoisomers of a drug molecule can exhibit distinct binding affinities and efficacies. While specific studies detailing the synthesis and differential biological evaluation of stereoisomers of this compound are not prevalent, the general principle of stereoselectivity in drug action is well-established for piperidine-based compounds.

Should the piperidine ring or the benzyl substituent be further substituted in a way that creates chiral centers, the resulting enantiomers or diastereomers would be expected to interact differently with their biological target. For instance, if a chiral center were introduced, one enantiomer might fit perfectly into a receptor's binding pocket, leading to a potent biological response, while the other enantiomer might bind weakly or not at all. The specific spatial orientation of the methoxy and methyl groups on the benzyl ring, as well as the hydroxyl group on the piperidine ring, is crucial for defining the molecule's pharmacophore and its precise interaction with target residues.

Computational and Theoretical Investigations of 4 2 Methoxy 5 Methylbenzyl Piperidin 4 Ol

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. This technique provides insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the design of more potent and specific drugs.

Ligand-Receptor Interaction Prediction

The chemical structure of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol, featuring a benzylpiperidine core, is similar to scaffolds known to interact with targets in the central nervous system, particularly sigma receptors and opioid receptors. nih.govnih.gov Molecular docking simulations would be employed to place the ligand into the binding sites of these proteins and calculate a score that estimates the binding affinity. A lower docking score generally signifies a more favorable binding interaction.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ, nM) |

|---|---|---|---|

| Sigma-1 Receptor | 5HK1 | -9.5 | 50 |

| Mu-Opioid Receptor | 4DKL | -8.2 | 250 |

| Dopamine (B1211576) D4 Receptor | 3PBL | -7.8 | 600 |

Binding Site Analysis and Key Residue Identification

A crucial aspect of docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein. For piperidine-based ligands targeting the Sigma-1 receptor, a characteristic and vital interaction involves the formation of a salt bridge between the positively charged (protonated) piperidine (B6355638) nitrogen and the negatively charged side chain of the amino acid residue Glutamate (B1630785) 172 (Glu172). nih.govresearchgate.net

Other significant interactions that would be investigated include:

Hydrogen Bonding: The hydroxyl (-OH) group on the piperidine ring is a key functional group that can form hydrogen bonds with polar residues in the binding site, enhancing binding affinity and specificity.

Aromatic and Hydrophobic Interactions: The substituted benzyl (B1604629) ring is well-suited to engage in π-π stacking with aromatic residues like tyrosine and phenylalanine. uniba.it Additionally, the methyl group and the piperidine ring's carbon backbone can form favorable hydrophobic contacts within the binding pocket. nih.gov

| Interaction Type | Ligand Moiety | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Salt Bridge / Ionic | Piperidine Nitrogen | Glu172 | 2.8 |

| Hydrogen Bond | 4-Hydroxyl Group | Tyr103 | 3.1 |

| π-π Stacking | Benzyl Ring | Tyr206 | 4.5 |

| Hydrophobic | 5-Methyl Group | Leu105 | 3.9 |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a highly detailed description of the electronic structure of a molecule, which governs its geometry, stability, and reactivity.

Conformational Analysis and Energy Minimization

Due to the presence of rotatable single bonds, this compound can adopt various three-dimensional shapes, or conformations. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), is used to identify the most stable, low-energy conformations of the molecule. dergipark.org.trbibliotekanauki.pl Understanding the preferred molecular shape is critical, as it is this low-energy conformation that is most likely to be biologically active.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

An analysis of the electronic properties of the molecule can predict its interactive behavior.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept them. bibliotekanauki.pl The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule. These maps identify electron-rich regions (negative potential), which are attractive to positively charged species, and electron-poor regions (positive potential), which are attractive to negatively charged species. For this compound, negative potential would be expected around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, highlighting them as likely sites for hydrogen bond acceptance. dergipark.org.tr

| Property | Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A robust QSAR model can predict the activity of untested molecules, thereby streamlining the drug development process.

The development of a QSAR model for analogues of this compound would begin with a dataset of structurally similar compounds and their experimentally determined biological activities. researchgate.net For each molecule, a range of "molecular descriptors"—numerical values that encode structural, physicochemical, or electronic features—are calculated.

Using statistical methods such as Multiple Linear Regression (MLR), an equation is generated that links these descriptors to activity. nih.gov A hypothetical QSAR equation might be:

pIC₅₀ = 0.45 * LogP + 0.12 * TPSA - 0.05 * NumRotatableBonds + 2.5

This model would imply that biological activity (pIC₅₀) is positively influenced by lipophilicity (LogP) and polar surface area (TPSA), but negatively affected by molecular flexibility (Number of Rotatable Bonds). After rigorous validation, such a model serves as a valuable predictive tool for designing new compounds with enhanced potency. mdpi.com

Predictive Models for Biological Activity

Predictive modeling serves as a crucial first step in the computational assessment of a new molecule. These models utilize established knowledge from large databases of chemical structures and their experimental biological activities to forecast the potential effects of a novel compound.

For a molecule like this compound, web-based tools such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly employed. clinmedkaz.orgclinmedkaz.org These platforms compare the structure of the query molecule to databases of compounds with known activities to generate a probable biological activity spectrum. For instance, a PASS analysis might predict a range of activities, each with a specific probability (Pa for probable activity and Pi for probable inactivity). Such predictions can suggest potential therapeutic applications, for example, as an enzyme inhibitor, a G-protein coupled receptor (GPCR) ligand, or an agent acting on the central nervous system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful predictive methodology. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net By developing a QSAR model from a series of related piperidine derivatives with known activities, one could predict the activity of this compound. These models are particularly useful for optimizing lead compounds by suggesting structural modifications that could enhance desired activities or reduce toxicity. nih.govresearchgate.net

Table 1: Illustrative Predicted Biological Activity Spectrum for this compound using a PASS-like Model

| Predicted Activity | Pa (Probable Activity) | Pi (Probable Inactivity) | Potential Therapeutic Area |

| Kinase Inhibitor | 0.650 | 0.021 | Oncology, Inflammation |

| GPCR Ligand | 0.580 | 0.045 | Neurology, Metabolism |

| Ion Channel Blocker | 0.495 | 0.089 | Cardiovascular, Anesthesia |

| CYP450 Inhibitor | 0.450 | 0.110 | Drug Metabolism/Toxicity |

| Anti-inflammatory | 0.410 | 0.150 | Inflammation |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a predictive biological activity model.

Descriptors and Statistical Validation

The reliability of QSAR models is fundamentally dependent on two components: the molecular descriptors used to define the chemical structure in numerical terms and the rigorous statistical validation of the resulting model. nih.gov

Molecular Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, these can be categorized as:

1D Descriptors: Basic properties like molecular weight and atom counts.

2D Descriptors: Information derived from the 2D structure, such as topological indices (e.g., Kier & Hall indices), molecular connectivity, and counts of specific structural fragments. researchgate.netnih.gov

3D Descriptors: Properties requiring a 3D conformation of the molecule, including steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). nih.gov

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) for hydrophobicity and Topological Polar Surface Area (TPSA). researchgate.net

Statistical Validation ensures that the developed QSAR model is robust, stable, and has predictive power, rather than being a result of a chance correlation. nih.gov Key validation metrics include:

Coefficient of Determination (R²): Indicates how well the model fits the training data.

Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictive ability. A high Q² (typically > 0.5) is essential. benthamdirect.com

External Validation: The model's predictive power is tested on an external set of compounds that were not used in its development. The predictive R² (R²_pred) is a key metric here. researchgate.net

Y-Randomization: The biological activity data is randomly shuffled to ensure that the original correlation was not due to chance. researchgate.net

Table 2: Example of Molecular Descriptors Calculated for a QSAR Study of Piperidine Derivatives

| Descriptor Type | Descriptor Name | Illustrative Value |

| Physicochemical | LogP | 3.25 |

| Topological | TPSA (Ų) | 52.49 |

| Constitutional | Molecular Weight | 249.34 |

| Electronic | Dipole Moment (Debye) | 2.8 |

| Steric | Molecular Volume (ų) | 250.1 |

Note: Values are hypothetical and for illustrative purposes.

Dynamics Simulations for Ligand-Target Systems

Once a potential biological target is identified for this compound, for instance, through predictive modeling or experimental screening, molecular dynamics (MD) simulations can provide profound insights into the ligand-target interactions at an atomic level. benthamdirect.comresearchgate.net MD simulations model the physical movements of atoms and molecules over time, offering a dynamic view of how the compound binds to its receptor. nih.govnih.gov

An MD simulation would typically involve placing the compound (the ligand) into the binding site of its target protein. The entire system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their resulting motions over a period typically ranging from nanoseconds to microseconds. eurekaselect.comresearchgate.net

Analysis of the MD simulation trajectory can reveal:

Binding Stability: Whether the compound remains stably bound in the active site or dissociates.

Key Interacting Residues: The specific amino acids in the protein that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the ligand.

Conformational Changes: How the protein and/or the ligand change their shape upon binding.

Binding Free Energy Calculations: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the strength of the binding affinity.

These simulations are computationally intensive but provide a detailed understanding of the binding mechanism, which is invaluable for the rational design of more potent and selective analogs. benthamdirect.comresearchgate.net

Pre Clinical Metabolic Pathway Research of 4 2 Methoxy 5 Methylbenzyl Piperidin 4 Ol

In Vitro Metabolism Studies Using Subcellular Fractions (e.g., microsomes)

There is no available information from studies using subcellular fractions like microsomes to investigate the metabolism of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol.

Identification of Primary Metabolic Pathways and Sites (e.g., N-methylation, aromatic hydroxylation)

No primary metabolic pathways or sites of metabolism have been identified for this compound in the existing scientific literature.

Metabolite Identification Techniques (e.g., HPLC-MS)

There are no published studies detailing the use of metabolite identification techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to analyze the biotransformation of this compound.

Enzyme Kinetic Studies of Metabolic Transformations

No data from enzyme kinetic studies on the metabolic transformations of this compound have been reported.

Future Research Directions and Lead Compound Development for 4 2 Methoxy 5 Methylbenzyl Piperidin 4 Ol Analogues

Design and Synthesis of Advanced Analogues with Improved Biological Profiles

The development of advanced analogues of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol is a primary avenue for future research, focusing on enhancing potency, selectivity, and pharmacokinetic properties. The structural versatility of the benzylpiperidine core allows for systematic modifications to probe structure-activity relationships (SAR). researchgate.netnih.gov Key synthetic strategies can be employed to generate diverse libraries of compounds.

Future synthetic campaigns could focus on several key modifications:

N-Substitution: The secondary amine on the piperidine (B6355638) ring is a prime location for modification. Introducing a variety of substituents such as alkyls, aryls, acyls, and heterocyclic moieties can significantly influence the biological activity. For example, studies on related N-substituted piperidines have shown that groups like diphenylacetyl and diphenylcarbamoyl can confer potent inhibitory activity against enzymes like 5-alpha-reductase. nih.gov

Aromatic Ring Substitution: The 2-methoxy and 5-methyl groups on the benzyl (B1604629) ring can be altered to explore electronic and steric effects. Replacing them with halogens, trifluoromethyl groups, or other functionalities can modulate target binding and metabolic stability. Research on similar piperidinol analogues has demonstrated that substitutions on the aromatic ring are critical for anti-tuberculosis activity. nih.govnih.gov

Piperidine Ring Modifications: Alterations to the core piperidine-4-ol structure, such as introducing substituents at other positions or changing the ring conformation, could lead to improved profiles.

An efficient approach to generating these analogues involves parallel synthesis techniques, which have been successfully used to create libraries of related piperidinol compounds for biological screening. nih.gov Modern synthetic methods, such as the Suzuki coupling protocol, offer a concise and versatile way to construct the 4-benzyl piperidine scaffold, tolerating a wide range of functional groups and enabling the creation of diverse building blocks for drug discovery programs. organic-chemistry.org

Exploration of Novel Biological Target Interactions

While the specific biological targets of this compound are not extensively documented, its structural motifs are present in compounds known to interact with a range of important biological targets. Future research should prioritize identifying and validating these interactions.

Based on the activities of related benzylpiperidine and piperidinol analogues, potential targets for investigation include:

Cholinesterases (AChE and BuChE): The N-benzylpiperidine scaffold is a core component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor. guidechem.com Rational design based on this scaffold has led to new derivatives that act as dual inhibitors of both AChE and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.govmdpi.com

NMDA Receptors: Analogues such as 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine have been identified as potent and selective antagonists of the NR1/2B NMDA receptor subtype, highlighting the potential for this class of compounds in neurological disorders. nih.gov

Monoacylglycerol Lipase (MAGL): Recent studies have optimized benzylpiperidine-based compounds as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with therapeutic potential for anti-inflammatory and anti-nociceptive applications. unisi.it

Other Enzymes and Receptors: The piperidine scaffold is prevalent in pharmacologically active molecules. researchgate.net Related compounds have shown activity as inhibitors of steroid-5-alpha-reductase and as ligands for tachykinin neurokinin-1 (NK(1)) receptors. researchgate.netnih.gov

The following table summarizes the biological targets identified for structurally similar benzylpiperidine derivatives and their potential therapeutic applications.

| Biological Target | Therapeutic Area | Reference Compound Class |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | N-Benzylpiperidine Derivatives |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | N-Benzylpiperidine Derivatives |

| NMDA Receptor (NR1/2B) | Neurological Disorders | N-(phenoxyethyl)-4-benzylpiperidine |

| Monoacylglycerol Lipase (MAGL) | Inflammation, Pain | Benzylpiperidine Derivatives |

| Steroid 5-alpha-reductase | Benign Prostatic Hyperplasia | N-substituted piperidines |

Application as a Research Probe in Chemical Biology

A well-characterized, potent, and selective analogue of this compound could serve as a valuable chemical probe. chemicalprobes.org Such a tool compound would enable researchers to investigate the physiological and pathological roles of its specific biological target in cellular and animal models.

The development pathway for a research probe involves:

Potency and Selectivity: The primary goal is to develop an analogue with high affinity for its intended target and minimal off-target effects. For example, derivatives of benzylpiperidine have been developed with high selectivity for MAGL over other serine hydrolases. unisi.it

Mechanism of Action Studies: Elucidating how the compound interacts with its target (e.g., competitive, non-competitive, or irreversible inhibition) is crucial.

Cellular Activity: The probe must be cell-permeable and demonstrate activity in relevant cellular assays to be useful for in-vitro studies.

Negative Controls: The synthesis of a structurally similar but biologically inactive analogue is essential to serve as a negative control, helping to ensure that observed biological effects are due to on-target activity.

Piperazine-fused cyclic disulfides, which can be integrated into complex molecules, represent an advanced tool for creating probes that are activated by bioreduction, offering a sophisticated method for studying redox biology in live cells. chemrxiv.org This type of advanced design could be applied to benzylpiperidine scaffolds to create highly specific research tools.

Development of Structure-Based Drug Design Strategies for Related Chemical Entities

Structure-based drug design (SBDD) is a powerful strategy to accelerate the optimization of lead compounds. Should a specific biological target for an analogue of this compound be identified and its three-dimensional structure determined (e.g., via X-ray crystallography), SBDD can guide the rational design of more potent and selective molecules.

The SBDD workflow would involve:

Computational Docking and Molecular Dynamics: In silico methods can predict the binding modes of designed analogues within the target's active site. nih.gov These studies can help prioritize which compounds to synthesize. For instance, computational studies on N-benzyl-piperidine derivatives targeting cholinesterases have successfully predicted binding energies that correlate with in vitro inhibitory activity. nih.gov

Identification of Key Interactions: Analysis of the co-crystal structure or docking poses can reveal key hydrogen bonds, hydrophobic interactions, or other forces that are critical for binding. This information allows for the targeted design of modifications that enhance these interactions.

Iterative Optimization: SBDD is an iterative process. Newly synthesized compounds are tested for biological activity, and co-crystal structures may be determined. These results then feed back into the next round of design and synthesis, leading to a cycle of continuous improvement.

Even without a crystal structure, homology modeling can be used to generate a model of the target protein, which can then be used for initial SBDD efforts. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models based on the physicochemical properties of synthesized analogues. researchgate.net

Integration with High-Throughput Screening Campaigns for New Biological Activities

To uncover entirely new biological activities for the this compound scaffold, analogues should be integrated into high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of large numbers of compounds against a wide array of biological assays, significantly expanding the potential applications for this chemical class.

Key considerations for this approach include:

Library Generation: A diverse library of analogues, synthesized using methods described in section 7.1, would be necessary to maximize the chances of finding a "hit."

Assay Selection: Screening this library against diverse targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes, could reveal unexpected activities. For example, HTS was instrumental in the discovery of piperidine-containing inhibitors of the complement system's factor B. nih.gov

Hit Validation and Follow-up: Any initial hits identified through HTS must be rigorously validated. This includes confirming the structure of the active compound, re-testing its activity, and performing dose-response studies to determine its potency (e.g., IC50 or EC50). Subsequent medicinal chemistry efforts would then focus on optimizing this new lead. The discovery of a novel piperidinol with anti-tuberculosis activity originated from the screening of commercially available compound libraries. nih.gov

By systematically applying these research and development strategies, the this compound scaffold can be leveraged to generate a new generation of biologically active compounds for therapeutic and research applications.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol, and how do they influence experimental design?

- Answer : Key properties include its melting point (critical for purification), solubility in polar/non-polar solvents (dictates reaction media), and stability under varying pH/temperature (impacts storage conditions). For example, if the compound is hygroscopic (common in piperidine derivatives), reactions must be conducted under inert atmospheres. Analytical characterization via NMR (e.g., ¹H and ¹³C) and HRMS is essential for structural confirmation .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Answer : Follow GHS guidelines: use PPE (gloves, goggles), ensure adequate ventilation, and store in airtight containers at 2–8°C. Avoid exposure to strong oxidizers or acids due to potential decomposition. Acute toxicity data (e.g., LD₅₀) from structurally similar piperidine derivatives suggest handling in fume hoods .

Q. What synthetic routes are available for this compound, and what are their limitations?

- Answer : Common methods include:

- Cross-electrophile coupling : Uses aryl halides and piperidine precursors with palladium catalysts. Yields (~50–65%) depend on steric hindrance from the methoxy-methylbenzyl group .

- Reductive amination : Requires ketone intermediates and borane reagents. Limitations include side reactions with bulky substituents .

- Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to mitigate low yields.

Advanced Research Questions

Q. How can computational tools aid in rational design of derivatives targeting specific receptors (e.g., serotonin or dopamine receptors)?

- Answer : Use molecular docking (e.g., MOE software) to model interactions with receptors like 5-HT₁F or D₂. Focus on the piperidin-4-ol scaffold’s hydroxyl and benzyl groups as pharmacophores. Virtual libraries can prioritize derivatives with enhanced binding affinity, as demonstrated for US28 receptor ligands . Validate predictions via radioligand binding assays (Ki values) and functional cAMP assays .

Q. How should researchers resolve contradictions in biological activity data (e.g., antagonist vs. agonist effects) for this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., cell type, receptor density). For example, 4-(quinolin-3-yl)piperidin-4-ol derivatives showed nonspecific luminescence inhibition at ≥3 µM in cAMP GloSensor assays but specific 5-HT₁F antagonism (Ki = 11 nM) in radioligand binding. Use orthogonal assays (e.g., calcium flux, β-arrestin recruitment) and validate receptor specificity via knockout models .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Answer :

- Structural modifications : Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation.

- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability.

- Evaluate stability in hepatocyte microsomes and correlate with QSAR models .

Q. How can researchers leverage cross-disciplinary approaches to study the compound’s role in beta-cell proliferation or diabetes models?

- Answer : Combine pharmacological screening (e.g., harmine/exendin-4 synergy) with shRNA knockdowns to identify signaling pathways (e.g., cAMP/PKA). In vivo, use diabetic NSG mice transplanted with human islets pre-treated with the compound. Monitor glucose tolerance and plasma insulin via LC-MS/MS .

Methodological Tables

| Synthetic Route | Yield | Key Challenge | Reference |

|---|---|---|---|

| Cross-electrophile coupling | 65% | Steric hindrance | |

| Reductive amination | 48–87% | Side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.